Cas no 2138366-58-0 (2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid)

2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid
- EN300-1122745
- 2138366-58-0
-
- インチ: 1S/C9H12N2O4/c1-9(2,3)7(14)11-8-10-4-5(15-8)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14)
- InChIKey: LRIVLOGHVCXMDV-UHFFFAOYSA-N
- SMILES: O=C(C(C)(C)C)NC1=NC=C(C(=O)O)O1
計算された属性
- 精确分子量: 212.07970687g/mol
- 同位素质量: 212.07970687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 272
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.4Ų
- XLogP3: 1.1
2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1122745-0.25g |
2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid |
2138366-58-0 | 95% | 0.25g |
$642.0 | 2023-10-26 | |
Enamine | EN300-1122745-10g |
2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid |
2138366-58-0 | 95% | 10g |
$3007.0 | 2023-10-26 | |
Enamine | EN300-1122745-1g |
2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid |
2138366-58-0 | 95% | 1g |
$699.0 | 2023-10-26 | |
Enamine | EN300-1122745-2.5g |
2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid |
2138366-58-0 | 95% | 2.5g |
$1370.0 | 2023-10-26 | |
Enamine | EN300-1122745-10.0g |
2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid |
2138366-58-0 | 10g |
$3131.0 | 2023-05-25 | ||
Enamine | EN300-1122745-0.05g |
2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid |
2138366-58-0 | 95% | 0.05g |
$587.0 | 2023-10-26 | |
Enamine | EN300-1122745-1.0g |
2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid |
2138366-58-0 | 1g |
$728.0 | 2023-05-25 | ||
Enamine | EN300-1122745-5.0g |
2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid |
2138366-58-0 | 5g |
$2110.0 | 2023-05-25 | ||
Enamine | EN300-1122745-0.1g |
2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid |
2138366-58-0 | 95% | 0.1g |
$615.0 | 2023-10-26 | |
Enamine | EN300-1122745-0.5g |
2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid |
2138366-58-0 | 95% | 0.5g |
$671.0 | 2023-10-26 |
2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid 関連文献
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acidに関する追加情報
Introduction to 2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid (CAS No. 2138366-58-0)
2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2138366-58-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the oxazole derivative class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of an amide functional group and a carboxylic acid moiety in its molecular framework imparts unique reactivity and potential utility in drug discovery and material science applications.
The molecular structure of 2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid consists of a five-membered oxazole ring fused with an amide side chain and a carboxylic acid group at the 5-position. The 2,2-dimethylpropanamido moiety, also known as isobutyramido, contributes to the compound's stability and solubility characteristics, making it a valuable intermediate in synthetic chemistry. This structural motif has been extensively studied for its role in modulating biological pathways and enhancing pharmacological properties.
In recent years, there has been a surge in research focused on oxazole derivatives due to their remarkable pharmacological profiles. Oxazoles are known to exhibit antimicrobial, anti-inflammatory, and anticonvulsant activities, among others. The introduction of functional groups such as amides and carboxylic acids further expands their therapeutic potential. Specifically, 2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid has been explored as a precursor in the synthesis of novel bioactive molecules targeting various diseases.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The amide bond provides a site for further derivatization, allowing chemists to modify its properties for specific applications. For instance, researchers have utilized this compound in the development of protease inhibitors, which are critical in treating conditions such as cancer and infectious diseases. The carboxylic acid group also offers opportunities for esterification or amidation reactions, enabling the creation of more complex derivatives with tailored biological activities.
The synthesis of 2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's synthetic utility but also demonstrate the advancements in modern organic chemistry techniques.
Recent studies have demonstrated the potential of 2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid in addressing unmet medical needs. For example, its derivatives have shown promise in preclinical trials as inhibitors of enzymes involved in inflammatory responses. The oxazole ring's ability to interact with biological targets at the molecular level makes it an attractive scaffold for drug design. Moreover, the compound's structural features contribute to its low toxicity profile, which is essential for developing safe and effective therapeutics.
The pharmaceutical industry has recognized the importance of heterocyclic compounds like oxazoles in drug development. 2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid exemplifies how structural modifications can lead to novel compounds with enhanced pharmacological properties. Its incorporation into drug candidates has led to improved binding affinity and selectivity against disease-causing targets. This underscores the significance of investing in research that explores new derivatives and analogs based on this scaffold.
From a materials science perspective, this compound has also been investigated for its potential applications in polymer chemistry and nanotechnology. The amide and carboxylic acid groups can participate in polymerization reactions or act as functional monomers in material design. Such applications highlight the broad utility of 2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid beyond traditional pharmaceuticals.
The future direction of research on CAS No. 2138366-58-0 is likely to focus on expanding its therapeutic applications through innovative drug design strategies. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical reality. As our understanding of biological pathways continues to grow, so does the demand for structurally diverse compounds like this one to address complex diseases.
In conclusion, 2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid (CAS No.2138366-58-0) represents a significant advancement in pharmaceutical chemistry with multifaceted applications ranging from drug discovery to material science. Its unique structural features make it a valuable building block for developing novel therapeutics that target various diseases while maintaining high safety standards.
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